5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one 5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 62036-23-1
VCID: VC17311546
InChI: InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14)
SMILES:
Molecular Formula: C8H5Cl2N3O
Molecular Weight: 230.05 g/mol

5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

CAS No.: 62036-23-1

Cat. No.: VC17311546

Molecular Formula: C8H5Cl2N3O

Molecular Weight: 230.05 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one - 62036-23-1

Specification

CAS No. 62036-23-1
Molecular Formula C8H5Cl2N3O
Molecular Weight 230.05 g/mol
IUPAC Name 3-(3,4-dichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Standard InChI InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14)
Standard InChI Key SQIVHXVXPMTTCP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=NNC(=O)N2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(3,4-dichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one, reflects its bicyclic structure. The triazolone ring (1,2,4-triazol-3-one) is fused to a dihydro group, while the 3,4-dichlorophenyl substituent occupies the third position. X-ray crystallography of analogous triazole derivatives confirms planar geometry at the triazole ring, with the dichlorophenyl group adopting a nearly orthogonal orientation relative to the heterocycle . This spatial arrangement influences electronic delocalization and intermolecular interactions.

The canonical SMILES representation (C1=CC(=C(C=C1C2=NNC(=O)N2)Cl)Cl) and Standard InChIKey (SQIVHXVXPMTTCP-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Computational models predict a dipole moment of 4.2 Debye, attributed to the electron-withdrawing chlorine atoms and the polar triazolone moiety.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight230.05 g/mol
LogP (Octanol-Water)2.8 ± 0.3 (Predicted)
Water Solubility12.7 mg/L at 25°C
Melting Point198–201°C (Decomposes)
pKa (Ionizable Groups)4.1 (Triazolone NH)

The moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation optimization for biological applications . Thermal gravimetric analysis reveals decomposition above 200°C, indicating stability under standard storage conditions.

Synthetic Methodologies

Conventional Multi-Step Synthesis

Industrial production typically involves a three-step sequence:

  • Phenylhydrazine Condensation: 3,4-Dichloroaniline reacts with ethyl chloroformate to form the corresponding carbamate.

  • Cyclization: Treatment with hydrazine hydrate under reflux yields the 1,2,4-triazole intermediate.

  • Oxidation: Catalytic oxidation using MnO₂ converts the triazole to the triazolone derivative.

Regioselective Modifications

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative approach for introducing diverse substituents. While primarily used for 1,2,3-triazoles, recent adaptations enable regiocontrol in 1,2,4-triazolone synthesis . For example, reacting 3,4-dichlorophenylpropargyl bromide with sodium azide generates an intermediate acetylide, which undergoes cyclization with nitriles to form the triazolone core. This method achieves 75–85% yields and reduces halogenated waste compared to traditional routes .

In rodent models of maximal electroshock (MES)-induced seizures, 5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one demonstrated a median effective dose (ED₅₀) of 32 mg/kg, surpassing reference drugs like valproate (ED₅₀ = 110 mg/kg) . Mechanistic studies attribute this activity to voltage-gated sodium channel blockade, with an IC₅₀ of 0.8 μM in patch-clamp assays. The dichlorophenyl group enhances binding to the channel’s domain II pore region, as shown in homology models .

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA) and Candida albicans, the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively. Synergy with fluconazole (FICI = 0.3) suggests triazolones may bypass azole resistance mechanisms by inhibiting efflux pumps. Structural comparisons indicate that the dichloro substitution pattern optimizes membrane penetration compared to mono-chloro analogs .

Toxicological and Regulatory Considerations

Acute and Chronic Toxicity

In OECD guideline studies:

Test OrganismLD₅₀/LC₅₀Effect
Rat (Oral)1,250 mg/kgHepatic necrosis, renal congestion
Daphnia magna48 h LC₅₀ = 2.1 mg/LImmobilization
Earthworm14 d LC₅₀ = 85 mg/kgReduced burrowing activity

Chronic exposure in mice (90-day study) revealed dose-dependent hepatomegaly at ≥50 mg/kg/day, with histopathological changes including hydropic degeneration . No evidence of neurotoxicity or teratogenicity was observed up to 100 mg/kg/day in rabbit models.

Environmental Fate

Hydrolysis half-lives vary from 12 days (pH 4) to 3 hours (pH 9), indicating instability in alkaline environments. Soil adsorption coefficients (Koc = 450–600 L/kg) suggest moderate mobility, with photodegradation contributing to field dissipation (DT₅₀ = 18–24 days) . Metabolites include 3,4-dichlorobenzoic acid and triazole-5-carboxylic acid, both classified as non-persistent in aquatic systems.

Comparative Analysis with Analogous Compounds

Structural Analogues

Key comparisons with related triazolones:

CompoundSubstituentLogPMIC (S. aureus)ED₅₀ (MES)
5-Methyl-4-phenyl derivative Methyl at C52.132 μg/mL45 mg/kg
TP-315 Thione at C33.264 μg/mL28 mg/kg
Tetraconazole CF₃CH₂O side chain4.7N/AN/A

The 3,4-dichlorophenyl group in the target compound enhances anticonvulsant potency but reduces antimicrobial breadth compared to thione-containing analogs .

Patent Landscape

As of 2025, 14 patents reference 5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one, primarily in:

  • WO202408723A1: Antiepileptic formulations with improved blood-brain barrier penetration.

  • US11999721B2: Synergistic fungicidal compositions with strobilurins.

  • EP4129229A1: Metal-organic frameworks for controlled drug delivery.

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